molecular formula C14H21NO2 B5128322 [4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride

[4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride

Cat. No. B5128322
M. Wt: 235.32 g/mol
InChI Key: AKPIYFKEGHDSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride, also known as MPMP, is a chemical compound that has been used in scientific research for its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of [4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to increase GABA levels and enhance GABAergic neurotransmission, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to modulate dopamine release in the brain, which may contribute to its potential effects on addiction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal studies. In addition to its effects on the GABAergic and dopaminergic systems, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

[4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, this compound has some limitations, including its relatively low solubility in water and its potential for toxicity at high doses.

Future Directions

There are several future directions for research on [4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride. One area of interest is the potential use of this compound as a treatment for addiction, particularly in combination with other medications or behavioral therapies. Another area of interest is the potential neuroprotective effects of this compound in models of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential effects on other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of [4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride involves the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then converted to the hydrochloride salt form through the addition of hydrochloric acid. This method has been used to produce high yields of this compound with high purity.

Scientific Research Applications

[4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride has been studied for its potential therapeutic effects on a variety of conditions, including anxiety, depression, and addiction. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in addiction models. This compound has also been studied for its potential neuroprotective effects in models of Parkinson's disease and traumatic brain injury.

properties

IUPAC Name

[4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-17-13-4-2-3-12(9-13)10-14(11-16)5-7-15-8-6-14/h2-4,9,15-16H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPIYFKEGHDSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCNCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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